molecular formula C19H22N2O B6896269 N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine

Cat. No.: B6896269
M. Wt: 294.4 g/mol
InChI Key: HAGLOEOMHFVDDQ-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the pyridin-2-ylethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine
  • Spirocyclic amines
  • Pyridinyl derivatives

Uniqueness

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(16-8-4-5-12-20-16)21-17-13-19(10-6-11-19)22-18-9-3-2-7-15(17)18/h2-5,7-9,12,14,17,21H,6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGLOEOMHFVDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CC3(CCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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